Methyl 3-(difluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 3-(difluoromethyl)pyridine-2-carboxylate typically begins with commercially available 3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination and esterification processes. Continuous flow reactors are often employed to enhance reaction efficiency and safety, particularly when handling hazardous fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(difluoromethyl)pyridine-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound is used to study the effects of fluorinated groups on biological activity. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
This compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory diseases. Its incorporation into drug molecules can improve their efficacy and reduce side effects.
Industry
In the agrochemical industry, this compound is used to develop new pesticides and herbicides. The difluoromethyl group can enhance the potency and selectivity of these agrochemicals, leading to more effective pest control solutions.
Mechanism of Action
The mechanism by which Methyl 3-(difluoromethyl)pyridine-2-carboxylate exerts its effects is largely dependent on its incorporation into larger molecules. The difluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its electronic properties and steric hindrance. This can lead to increased binding affinity and specificity for the target, enhancing the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)pyridine-2-carboxylate
- Methyl 3-(chloromethyl)pyridine-2-carboxylate
- Methyl 3-(bromomethyl)pyridine-2-carboxylate
Comparison
Methyl 3-(difluoromethyl)pyridine-2-carboxylate is unique due to the presence of the difluoromethyl group, which provides a balance between stability and reactivity. Compared to the trifluoromethyl analogue, it offers different electronic properties that can be advantageous in certain chemical reactions and biological applications. The chloromethyl and bromomethyl analogues, while also useful, do not provide the same level of metabolic stability and bioavailability as the difluoromethyl derivative.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-5(7(9)10)3-2-4-11-6/h2-4,7H,1H3 |
InChI Key |
JUUZAUUVTPAJIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.